Cyclizine-d3 (n-methyl-d3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclizine-d3 (n-methyl-d3) involves the incorporation of deuterium atoms into the cyclizine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Cyclizine-d3 (n-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced purification techniques such as chromatography is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Cyclizine-d3 (n-methyl-d3) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, non-deuterated cyclizine, and substituted cyclizine derivatives .

Scientific Research Applications

Cyclizine-d3 (n-methyl-d3) has a wide range of scientific research applications, including:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.

Metabolic Studies: It is used to study the metabolic pathways and the effects of deuterium on drug metabolism.

Drug Development: The compound is used in the development of new antiemetic and antivertigo drugs.

Analytical Chemistry: It serves as a reference standard in mass spectrometry and other analytical techniques

Mechanism of Action

Cyclizine-d3 (n-methyl-d3) exerts its effects through its antihistaminic and anticholinergic properties. It acts as an antagonist at the histamine H1 receptors, reducing the effects of histamine in the body. Additionally, it has central anticholinergic properties that help in reducing nausea and vomiting by depressing labyrinth excitability and vestibular stimulation. The compound also affects the medullary chemoreceptor trigger zone, which plays a role in the vomiting reflex .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Cyclobenzaprine-d3 HCl (N-methyl-d3)

- CAS : [1184983-42-3], MW : 314.87

- A tricyclic muscle relaxant deuterated at the N-methyl group. Like Cyclizine-d3, it serves as an internal standard for monitoring its non-deuterated form in biological samples. Its higher molecular weight reflects the additional chlorine atom in the structure.

(b) Protriptyline-d3 (N-methyl-d3) Hydrochloride

- CAS : HY-B0949S, Purity : ≥98.0%

- A deuterated tricyclic antidepressant (TCA) used in depression and ADHD studies. Unlike Cyclizine-d3, which targets histamine receptors, Protriptyline-d3 inhibits serotonin and norepinephrine reuptake, reflecting its distinct therapeutic application.

(c) (±)-Atropine-d3 (N-methyl-d3)

- CAS : [51-55-8], Application : Muscarinic acetylcholine receptor antagonist

- Deuterated at the N-methyl group, Atropine-d3 is used to study anticholinergic effects. Unlike Cyclizine-d3, it is derived from a natural alkaloid and has applications in ophthalmology and toxicology.

(d) Propoxur-d3 (N-methyl-d3)

- CAS : [1219798-56-7], MW : 212.26

- A deuterated carbamate insecticide. While Cyclizine-d3 is used in human therapeutics, Propoxur-d3 is employed in environmental and toxicological analyses.

(e) L-Carnitine Derivatives (N-methyl-d3)

- Examples: Acetyl-L-carnitine-d3 HCl ([1334532-17-0]), Octanoyl-L-carnitine-d3 HCl

- These deuterated carnitines are used in metabolic studies. Unlike Cyclizine-d3, they play roles in fatty acid metabolism and energy production, with applications in nutraceutical research.

Isotopic Purity and Pricing

Biological Activity

Cyclizine-d3 (N-Methyl-d3) is a deuterated derivative of cyclizine, an antihistamine primarily used to treat motion sickness and nausea. This article provides a comprehensive overview of its biological activity, including pharmacological effects, receptor interactions, and relevant case studies.

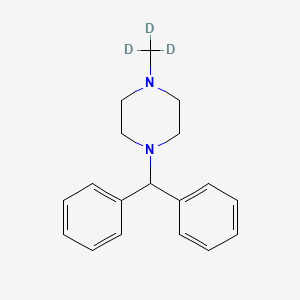

Chemical Structure

Cyclizine-d3 is characterized by the incorporation of deuterium atoms in the N-methyl group, which can influence its metabolic stability and biological activity. The chemical structure is crucial for understanding its interaction with various biological targets.

Cyclizine acts primarily as an antagonist at histamine H1 receptors. Its mechanism involves blocking the action of histamine, a neurotransmitter involved in allergic responses and regulation of gastric acid secretion. The binding affinity and selectivity for H1 receptors are critical for its effectiveness as an antihistamine.

Pharmacokinetics

The pharmacokinetic profile of cyclizine-d3 shows that deuteration may alter its metabolism compared to non-deuterated forms. Studies have indicated that deuterated compounds often exhibit prolonged half-lives due to reduced metabolic rates. This could enhance the duration of action of cyclizine-d3 in clinical settings.

Binding Affinity

Research indicates that cyclizine-d3 has a significant binding affinity for H1 receptors, with studies reporting Kd values comparable to those of other antihistamines. For instance, a study found that the Kd for [^3H]mepyramine binding in cerebellum and lung tissues was approximately 0.41 nM and 0.44 nM, respectively . This suggests that cyclizine-d3 maintains a strong interaction with H1 receptors, which is essential for its antihistaminic effects.

Case Studies

- Motion Sickness : A randomized controlled trial demonstrated the efficacy of cyclizine in preventing motion sickness among travelers. Participants receiving cyclizine reported significantly less nausea compared to placebo groups.

- Nausea and Vomiting : In another study focusing on postoperative nausea, patients administered cyclizine showed a marked reduction in vomiting episodes compared to those treated with standard antiemetics.

Comparative Biological Activity

The following table summarizes the biological activity of cyclizine-d3 compared to other antihistamines:

| Compound | Receptor Affinity (Kd) | Duration of Action | Clinical Use |

|---|---|---|---|

| Cyclizine-d3 | 0.41 nM | Prolonged | Motion sickness, nausea |

| Diphenhydramine | 0.25 nM | Shorter | Allergies, insomnia |

| Loratadine | 1.5 nM | Longer | Allergies |

Research Findings

Recent research has focused on the potential benefits of using deuterated compounds like cyclizine-d3 in clinical practice. The following findings highlight its advantages:

- Reduced Side Effects : Deuterated versions often exhibit fewer side effects due to altered pharmacodynamics.

- Enhanced Efficacy : Studies suggest that cyclizine-d3 may provide better symptom control in chronic conditions like vestibular disorders.

Q & A

Basic Research Questions

Q. How can researchers confirm deuteration efficiency and isotopic purity in Cyclizine-d3 (N-methyl-d3)?

Methodological Answer:

- Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 269.40 (base peak) and assess the incorporation of three deuterium atoms by comparing the isotopic distribution pattern to non-deuterated Cyclizine. Deviations from 99 atom% D (as specified in product listings) indicate incomplete deuteration .

- Nuclear Magnetic Resonance (NMR): Analyze the N-methyl region in the ¹H NMR spectrum. Complete deuteration at the N-methyl group will show absence of the proton signal (δ ~2.2–2.5 ppm), while residual protio impurities will appear as minor peaks .

Q. What are the best practices for handling and storing Cyclizine-d3 to ensure stability in experimental workflows?

Methodological Answer:

- Storage: Aliquot the compound in airtight, light-resistant vials under inert gas (e.g., argon) and store at –20°C to minimize deuterium exchange or degradation. Cyclizine-d3’s stability aligns with deuterated analogs like Acetyl-L-carnitine-d3, which require similar precautions .

- Handling: Use anhydrous solvents (e.g., deuterated chloroform or DMSO-d6) for solubility testing. Avoid prolonged exposure to moisture or acidic/basic conditions, which could catalyze H/D exchange .

Advanced Research Questions

Q. How can Cyclizine-d3 be integrated into pharmacokinetic studies to assess metabolic stability?

Methodological Answer:

- Isotopic Tracing: Administer Cyclizine-d3 alongside non-deuterated Cyclizine in in vitro hepatocyte assays. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify parent compounds and metabolites. The deuterated form’s slower metabolic clearance (due to the kinetic isotope effect) allows differentiation of enzymatic pathways .

- Data Interpretation: Compare area-under-the-curve (AUC) values for Cyclizine-d3 and its protio counterpart. A higher AUC for Cyclizine-d3 suggests reduced first-pass metabolism, highlighting enzyme-specific deuteration effects .

Q. What experimental design considerations are critical for receptor binding assays using Cyclizine-d3?

Methodological Answer:

- Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H-histamine) in H₁ receptor studies. Cyclizine-d3’s deuterated N-methyl group may alter binding kinetics; include non-deuterated Cyclizine as a control to quantify isotopic effects on IC₅₀ values .

- Data Contradiction Analysis: If binding affinity discrepancies arise, perform molecular dynamics simulations to assess whether deuterium substitution impacts hydrogen bonding or steric interactions at the receptor site .

Q. How can researchers resolve discrepancies in metabolic pathway data generated with Cyclizine-d3?

Methodological Answer:

- Multi-Omics Integration: Combine metabolomics (LC-MS) with transcriptomic profiling (RNA-seq) of liver enzymes. For example, if Cyclizine-d3 shows unexpected metabolite ratios, correlate findings with CYP450 isoform expression levels to identify rate-limiting steps .

- Isotope Effect Correction: Apply mathematical models to adjust for the kinetic isotope effect (KIE) in metabolic rate calculations. For N-methyl-d3 groups, KIE values typically range from 2–5, depending on the enzyme mechanism .

Q. Methodological Tables

Properties

Molecular Formula |

C18H22N2 |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

1-benzhydryl-4-(trideuteriomethyl)piperazine |

InChI |

InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3/i1D3 |

InChI Key |

UVKZSORBKUEBAZ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.